1-(5-Amino-1-ethyl-1h-benzoimidazol-2-yl)-ethanol dihydrochloride
Description
Properties
IUPAC Name |
1-(5-amino-1-ethylbenzimidazol-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-3-14-10-5-4-8(12)6-9(10)13-11(14)7(2)15;;/h4-7,15H,3,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLDDQQEIVTGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1C(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1-ethyl-1H-benzimidazol-2-yl Intermediate
- The starting material is often a 5-amino-substituted benzimidazole derivative, such as 5-amino-1-methyl-1H-benzimidazole or its ethyl analogue.
- Alkylation at the nitrogen (N-1) position with ethyl groups is performed using ethylating agents under basic or buffered aqueous conditions.
- The amino group remains free for subsequent functionalization.
Introduction of the Ethanol Group at the 2-Position
- The key step is the reaction of the 5-amino-1-ethyl-benzimidazole intermediate with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide.
- This reaction is typically carried out in aqueous acetic acid or acetate buffer systems maintaining pH between 4 and 9 to ensure selective alkylation and hydroxyethylation.
- The reaction temperature is controlled between room temperature and 70 °C, with reaction times ranging from several hours to overnight to achieve full conversion.
- Bases such as sodium carbonate or sodium bicarbonate are used to maintain pH and facilitate the reaction.
- The product formed is the hydroxyethylated benzimidazole derivative with a free hydroxyl group on the ethanol side chain.
Conversion to Dihydrochloride Salt
- The free base hydroxyethylated compound is converted into its dihydrochloride salt by treatment with hydrochloric acid.
- This step may involve the use of thionyl chloride in chlorinated solvents (e.g., methylene chloride or chloroform) to chlorinate the hydroxyl groups, followed by hydrolysis with concentrated hydrochloric acid at controlled temperatures (55-90 °C).
- The reaction mixture is then cooled, filtered, and washed with solvents such as acetone or acetone-water mixtures to isolate the dihydrochloride salt as a crystalline solid.
- Activated charcoal treatment is often used to remove impurities before final crystallization.
Representative Preparation Protocol (Based on Related Benzimidazole Derivatives)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 5-Amino-1-ethyl-1H-benzimidazole, 2-chloroethanol, sodium carbonate, sodium iodide, aqueous acetic acid buffer pH 4-6, 60-70 °C, 8-12 h | Hydroxyethylation of benzimidazole at 2-position | Formation of 1-(5-amino-1-ethyl-1H-benzimidazol-2-yl)-ethanol |
| 2 | Thionyl chloride, methylene chloride, 0-5 °C to room temperature, 1-16 h | Chlorination of hydroxyethyl groups to form chloroethyl intermediate | Intermediate ready for hydrolysis |
| 3 | Concentrated HCl, 55-90 °C, 6-8 h | Hydrolysis and salt formation | Formation of dihydrochloride salt |
| 4 | Cooling, filtration, washing with acetone or acetone-water, activated charcoal treatment | Purification and isolation | Pure 1-(5-amino-1-ethyl-1H-benzimidazol-2-yl)-ethanol dihydrochloride |
Research Findings and Optimization Notes
- pH Control: Maintaining pH between 4 and 9 during hydroxyethylation is critical to avoid side reactions and ensure selective alkylation.
- Temperature: Hydroxyethylation is efficient at 60-70 °C, while chlorination and hydrolysis steps require lower temperatures initially (0-5 °C) and then moderate heating (55-90 °C) for completion.
- Solvent Choice: Chlorinated solvents like methylene chloride or chloroform are preferred for chlorination steps due to their inertness and ability to dissolve intermediates.
- Purification: Activated charcoal treatment and recrystallization from acetone-water mixtures yield high-purity dihydrochloride salts with consistent melting points, indicating reproducible crystalline forms.
- Yield: The overall yield of the dihydrochloride salt is optimized by controlling reagent stoichiometry, reaction time, and temperature, typically resulting in yields around 50-80% for related benzimidazole derivatives.
Summary Table of Key Parameters
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| pH during hydroxyethylation | 4.0 – 9.0 | Ensures selective reaction, reduces side products |
| Hydroxyethylation temperature | 60 – 70 °C | Enhances reaction rate and conversion |
| Chlorination temperature | 0 – 5 °C initially | Controls reaction exotherm, prevents decomposition |
| Hydrolysis temperature | 55 – 90 °C | Completes salt formation and hydrolysis |
| Solvents | Aqueous acetic acid buffer, methylene chloride, chloroform | Reaction medium and extraction |
| Reaction time | Hydroxyethylation: 8-12 h; Chlorination: 1-16 h; Hydrolysis: 6-8 h | Ensures complete conversion |
| Purification | Activated charcoal, recrystallization from acetone-water | Removes impurities, isolates pure salt |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical Implications
- Solubility: The dihydrochloride salt form improves aqueous solubility across all compounds. Methanol or hydroxymethyl substituents (e.g., ) further enhance hydrophilicity.
- Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) may influence binding affinity in biological targets by altering steric interactions.
Pharmacological Considerations
While direct activity data for the target compound are unavailable in the evidence, structural analogs highlight trends:
- Analgesic Potential: Substituted benzimidazoles (e.g., ) demonstrate analgesic effects, suggesting the target compound may share similar mechanisms.
Biological Activity
1-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which includes an amino group and a benzimidazole ring, suggests a diverse range of interactions with biological targets.
The compound has the following chemical properties:
- Molecular Formula : C11H15N3·2HCl
- Molecular Weight : 256.17 g/mol
- IUPAC Name : 1-(5-amino-1-ethyl-1H-benzoimidazol-2-yl)ethanol dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exhibiting therapeutic potential.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. In particular:
Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzimidazole derivatives. For example, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction. Notably:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Bischof-5 (related derivative) | Various tumor cell lines | 0.12 - 6.27 | |
| CK1δ inhibitors (related compounds) | Different cancer types | < 15 µM |
Case Studies
A number of studies have specifically explored the biological activity of similar benzimidazole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Activity :
- Antiviral Activity :
- Anticancer Activity :
Q & A
Basic Research Question
- 1H NMR :
- IR :
What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?
Advanced Research Question
- Hypothesized Targets :
- Validation Methods :
How do contradictory solubility data in literature impact formulation strategies?
Advanced Research Question
- Contradictions :
- Resolution Strategies :
What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Advanced Research Question
- Core Modifications :
- Compare with analogs like 1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)-ethanol dihydrochloride to assess the ethyl group’s role in receptor binding .
- Functional Group Analysis :
- Replace the ethanol moiety with methoxy or amine groups to evaluate hydrogen-bonding contributions to bioactivity .
- Data Tools :
How can researchers address low reproducibility in biological assays involving this compound?
Basic Research Question
- Common Issues :
- Batch-to-batch purity variations (e.g., residual solvents or unreacted intermediates) .
- Degradation in aqueous buffers due to hydrolysis of the ethanol group .
- Solutions :
What safety protocols are critical when handling this compound in vitro?
Basic Research Question
- Hazards :
- Protocols :
How can computational chemistry predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADME Predictions :
- Validation : Compare with in vivo rodent studies measuring plasma half-life and metabolite profiling .
What are the implications of conflicting cytotoxicity data across cell lines?
Advanced Research Question
- Data Conflicts :
- Resolution Approaches :
How can researchers design robust dose-response studies for this compound?
Basic Research Question
- Experimental Design :
- Statistical Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
